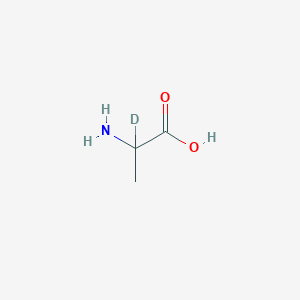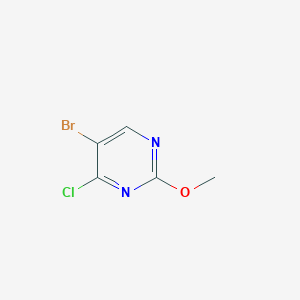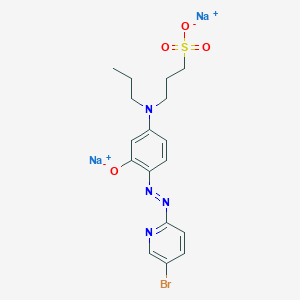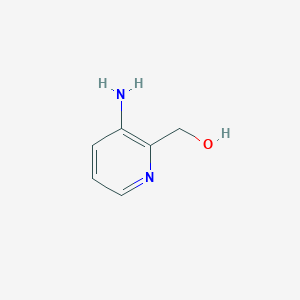
DL-Alanine-2-D1
Übersicht
Beschreibung
DL-Alanine, also known as d-Alanine (d-Ala), is an atypical amino acid found in both invertebrates and vertebrates. It is an enantiomer of the more common l-Alanine and is present in lower amounts in biological systems. The study of d-Ala has been historically challenging due to the difficulties in chiral resolution and its low abundance. However, with advancements in measurement techniques, there has been a growing interest in the research of d-Ala, particularly in its role within the mammalian nervous and endocrine systems, and its implications in various diseases .
Synthesis Analysis
The synthesis of DL-Alanine derivatives has been explored in several studies. One such derivative, DL-β-(4-Thiazolyl)-α-alanine, was synthesized with good yield through the condensation of 4-thiazolylmethyl chloride and diethyl acetamidomalonate, followed by hydrolysis. The synthesis of its peptides and derivatives, such as the N-carbobenzoxy derivative, has also been achieved, although with varying degrees of difficulty and yield depending on the method used . Another study reported the synthesis of DL-(1-Amino-2-propenyl)phosphonic acid, a strong inhibitor of alanine racemases and D-Ala:D-Ala ligase, through a sequence of oxidation, sulfoxide elimination, and deprotection steps . Additionally, the synthesis of Carbon-14 labeled DL-Alanines has been described, which is significant for tracing and studying the metabolic pathways of alanine .
Molecular Structure Analysis
The molecular structure of DL-Alanine derivatives has been a subject of interest. For instance, the crystal structure of DltA, an enzyme responsible for the d-alanylation of lipoteichoic acid in Gram-positive bacteria, has been determined. This structure has provided insights into the enzyme's substrate specificity and the conformational states it adopts during the catalytic process . Another study determined the molecular-crystal structure of DL-β-(5-bromo-1-uracilyl)-α-alanine, revealing that, unlike free amino acids, this compound does not exhibit a zwitterion structure in its crystalline state .
Chemical Reactions Analysis
DL-Alanine and its derivatives participate in various chemical reactions. The DL-β-(thymin-1-yl)alanine, for example, has been resolved into its optical isomers and polymerized, although the resulting polymers did not show base stacking or interaction with polyadenylic acid . The synthesis of DL-[1-11C]alanine from [11C]HCN has also been reported, which is significant for the enzymatic synthesis of radiolabeled pyruvic acid for positron emission tomography (PET) studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of DL-Alanine derivatives have been explored in some studies. A dl-alanine covalently bonded giant arsenotungstate complex has been synthesized, which exhibits rapid photochromic properties and decent proton conductivity, with a conductivity of 2.830 × 10^-4 S·cm^-1 at 65 °C and 75% relative humidity . This highlights the potential application of DL-Alanine derivatives in materials science, particularly in the development of photoresponsive and conductive materials.
Wissenschaftliche Forschungsanwendungen
1. Application in Material Science
- Summary : DL-Alanine-2-D1 is used as a fuel in the synthesis of magnesium ferrite (MgFe2O4) nanoparticles .
- Methods : The nanoparticles are prepared by an auto-combustion method using DL-Alanine-2-D1 as fuel. The as-prepared powders are then annealed at temperatures ranging from 600 to 1200°C .
- Results : Annealing increases the crystallite size from 35 to 46 nm and the saturation magnetization to 36 emu/g with low coercivity of 33 Oe .
2. Application in Terahertz Spectroscopy
- Summary : The terahertz (THz) spectrum of DL-Alanine-2-D1 has been measured for the first time at cryogenic temperatures .
- Results : Several sharp absorptions are observed over a wide frequency range (0.8–4.8 THz) at 8 K .
3. Application in Pharmaceutical and Food Industries
- Summary : DL-Alanine-2-D1 is an important source of organic chiral compounds and has a wide range of applications in the pharmaceutical and food industries .
- Results : DL-Alanine-2-D1 is used in the production of new antibiotics, vitamin B6, and the sweetener Aclame anhydrous .
4. Application in Drug Development
- Summary : DL-Alanine-2-D1 is used in the development of new drugs .
- Methods : Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
- Results : Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
5. Application in Biological Research
- Summary : DL-Alanine-2-D1 is used as a tracer in biological research .
- Methods : The deuterium label allows for the tracking of DL-Alanine-2-D1 in biological systems .
- Results : This can provide valuable information about metabolic pathways and mechanisms .
6. Application in Chemical Synthesis
- Summary : DL-Alanine-2-D1 is used in the synthesis of other chemical compounds .
- Methods : The deuterium label can be used to introduce a deuterium atom into a synthesized compound .
- Results : This can be useful in studies of reaction mechanisms and in the development of new synthetic methods .
7. Application in Metabolic Studies
- Summary : DL-Alanine-2-D1 is used as a tracer in metabolic studies .
- Methods : The deuterium label allows for the tracking of DL-Alanine-2-D1 in biological systems .
- Results : This can provide valuable information about metabolic pathways and mechanisms .
8. Application in Reaction Mechanism Studies
- Summary : DL-Alanine-2-D1 is used in studies of reaction mechanisms .
- Methods : The deuterium label can be used to introduce a deuterium atom into a synthesized compound .
- Results : This can be useful in the development of new synthetic methods .
9. Application in Anharmonic Potential Studies
- Summary : DL-Alanine-2-D1 is used in studies of anharmonic potentials .
- Methods : A Bose–Einstein distribution has been used to model the frequency shift with temperature for the four lowest energy modes .
- Results : Strong correlations between the fits and data indicate that these modes are caused by phonon excitation in an anharmonic potential .
Eigenschaften
IUPAC Name |
2-amino-2-deuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-VMNATFBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583938 | |
| Record name | (2-~2~H)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Alanine-2-D1 | |
CAS RN |
31024-91-6 | |
| Record name | (2-~2~H)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)





![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)